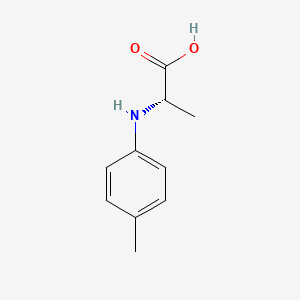

4-Methylphenyl-L-alanine

Description

Overview of Aryl-Substituted L-Alanine Derivatives in Academic Inquiry

Within the diverse family of non-canonical amino acids, aryl-substituted L-alanine derivatives represent a particularly noteworthy class. rsc.org These compounds, characterized by an aromatic ring in their side chain, are prevalent in pharmaceutical research. rsc.orgthieme.de 4-Methylphenyl-L-alanine is a member of this group. The inclusion of aryl alanines into peptide structures is a key strategy for enhancing properties such as cell permeability and protease stability. rsc.org

Academic inquiry into aryl-substituted L-alanine derivatives is vibrant, with a focus on developing new synthetic methods to access a wide variety of these compounds. rsc.orgnih.gov Research has shown that the incorporation of these derivatives can significantly influence the conformation and biological activity of peptides. researchgate.netnih.gov For example, quantitative structure-activity relationship (QSAR) studies on some aryl-alanine analogs have been conducted to understand the basis of their biological activity, which can be influenced by factors like the hydrophobicity and steric shape of the aryl group. nih.gov The ability to synthetically create diverse aryl alanine-containing peptides allows for the fine-tuning of molecular properties, which is essential for the development of new therapeutic agents. rsc.orgrsc.org

Structure

3D Structure

Properties

Molecular Formula |

C10H13NO2 |

|---|---|

Molecular Weight |

179.22 g/mol |

IUPAC Name |

(2S)-2-(4-methylanilino)propanoic acid |

InChI |

InChI=1S/C10H13NO2/c1-7-3-5-9(6-4-7)11-8(2)10(12)13/h3-6,8,11H,1-2H3,(H,12,13)/t8-/m0/s1 |

InChI Key |

KZUIVFOYFVOBAR-QMMMGPOBSA-N |

SMILES |

CC1=CC=C(C=C1)NC(C)C(=O)O |

Isomeric SMILES |

CC1=CC=C(C=C1)N[C@@H](C)C(=O)O |

Canonical SMILES |

CC1=CC=C(C=C1)NC(C)C(=O)O |

sequence |

A |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 4 Methylphenyl L Alanine

Spectroscopic Techniques for Structural Elucidation

Spectroscopy provides fundamental insights into the atomic and molecular framework of 4-Methylphenyl-L-alanine, revealing details about its chemical bonding, functional groups, and electronic environment.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound in solution. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete assignment of the molecule's carbon and hydrogen skeleton. nih.govnih.gov

In a typical ¹H NMR spectrum, the protons of the L-alanine backbone give rise to characteristic signals. The α-proton (α-H) appears as a quartet, coupled to the three protons of the β-methyl group. The protons of the amine (NH₂) and carboxylic acid (COOH) groups are typically broad singlets, and their chemical shifts can be sensitive to solvent, concentration, and pH. The p-methylphenyl substituent introduces two distinct signals in the aromatic region, which often present as a pair of doublets (an AA'BB' system), characteristic of a 1,4-disubstituted benzene (B151609) ring. A sharp singlet in the aliphatic region corresponds to the three protons of the para-methyl group.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon framework. nih.gov Distinct signals are expected for the carbonyl carbon of the carboxylic acid, the α-carbon, the β-carbon, the four unique carbons of the aromatic ring (two substituted and two unsubstituted), and the methyl carbon of the p-tolyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Multiplicity / Remarks |

|---|---|---|---|

| ¹H | -COOH | ~10-12 | Broad singlet |

| ¹H | -NH₂ | ~7-9 | Broad singlet |

| ¹H | Aromatic (ortho to CH₂) | ~7.2 | Doublet |

| ¹H | Aromatic (meta to CH₂) | ~7.1 | Doublet |

| ¹H | α-CH | ~4.0 | Multiplet |

| ¹H | β-CH₂ | ~3.1 | Multiplet |

| ¹H | Aromatic -CH₃ | ~2.3 | Singlet |

| ¹³C | -COOH | ~175 | Quaternary |

| ¹³C | Aromatic (C-CH₃) | ~138 | Quaternary |

| ¹³C | Aromatic (C-CH₂) | ~135 | Quaternary |

| ¹³C | Aromatic CH (ortho to CH₃) | ~130 | Methine |

| ¹³C | Aromatic CH (meta to CH₃) | ~129 | Methine |

| ¹³C | α-CH | ~55 | Methine |

| ¹³C | β-CH₂ | ~37 | Methylene (B1212753) |

| ¹³C | Aromatic -CH₃ | ~21 | Methyl |

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within this compound and probing its conformational state through the analysis of molecular vibrations. nih.govresearchgate.net In its solid, zwitterionic form, the IR spectrum is dominated by characteristic absorption bands.

The N-H stretching vibrations of the ammonium (B1175870) group (-NH₃⁺) appear as a broad band in the 3200-2800 cm⁻¹ region. researchgate.net The asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻) give rise to strong absorptions around 1620 cm⁻¹ and 1410 cm⁻¹, respectively. researchgate.net The C-H stretching vibrations of the aromatic ring and the aliphatic backbone are observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. Aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region. A key diagnostic peak for the para-substitution pattern is the C-H out-of-plane bending vibration, which typically appears as a strong band between 850-800 cm⁻¹. Analysis of subtle shifts in these bands can provide information on intermolecular hydrogen bonding and the solid-state packing of the molecule. nih.gov

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound| Frequency Range (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3200-2800 | N-H Stretch | Ammonium (-NH₃⁺) |

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 3000-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1620 | C=O Asymmetric Stretch | Carboxylate (-COO⁻) |

| ~1590 | N-H Asymmetric Bending | Ammonium (-NH₃⁺) |

| 1600, 1500 | C=C Stretch | Aromatic Ring |

| ~1410 | C=O Symmetric Stretch | Carboxylate (-COO⁻) |

| 850-800 | C-H Out-of-Plane Bend | 1,4-Disubstituted Aromatic |

X-ray Photoelectron Spectroscopy (XPS) and Near-Edge X-ray Absorption Fine Structure (NEXAFS) are surface-sensitive techniques that provide detailed information about the elemental composition and electronic structure of this compound. nih.govjh.edu

XPS analysis involves irradiating the sample with X-rays and measuring the kinetic energy of emitted core-level electrons. fu-berlin.de This allows for the identification and quantification of the elements present (carbon, nitrogen, and oxygen). High-resolution scans of the C 1s, N 1s, and O 1s regions reveal the chemical states of these atoms. The C 1s spectrum can be deconvoluted into multiple peaks corresponding to the different carbon environments: the carboxyl carbon (-COO⁻), the α-carbon bonded to nitrogen, the aromatic carbons, and the aliphatic methyl and methylene carbons. rsc.org The N 1s spectrum shows a single peak characteristic of the ammonium nitrogen (-NH₃⁺), while the O 1s spectrum corresponds to the two equivalent oxygens of the carboxylate group. nih.gov

NEXAFS spectroscopy, by contrast, probes the transitions of core electrons to unoccupied molecular orbitals. stanford.edu The C, N, and O K-edge spectra are particularly informative. The C K-edge spectrum is expected to show sharp peaks corresponding to C 1s → π* transitions associated with the aromatic ring and the carboxylate group, providing insight into the orientation and hybridization of these moieties. nih.govnih.gov The N and O K-edge spectra similarly reveal information about the unoccupied orbitals associated with the amine and carboxylate functional groups. nih.gov

Chromatographic Methods for Enantiomeric Purity Assessment and Quantification

Chromatographic techniques are essential for separating this compound from mixtures, assessing its enantiomeric purity, and performing accurate quantification.

High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the primary methods for determining the enantiomeric purity of this compound. Since enantiomers have identical physical properties, their separation requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). sigmaaldrich.comyakhak.org

Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) or macrocyclic glycopeptide-based CSPs (e.g., teicoplanin) are commonly used for the direct separation of underivatized amino acid enantiomers. sigmaaldrich.comchromatographytoday.com The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times for the L- and D-forms. Mobile phases often consist of mixtures of an organic solvent like acetonitrile (B52724) or methanol (B129727) with an aqueous buffer. nih.gov Detection is typically performed using a UV detector, as the phenyl ring provides a strong chromophore. UHPLC offers significant advantages over traditional HPLC, including faster analysis times, higher resolution, and improved sensitivity, by using columns packed with smaller particles. chromatographytoday.com

Table 3: Example HPLC Method for Enantiomeric Purity of this compound| Parameter | Condition |

|---|---|

| Column | Chiral Stationary Phase (e.g., Astec CHIROBIOTIC T) |

| Mobile Phase | Methanol/Acetonitrile/Acetic Acid (e.g., 50:50:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Expected Elution Order | D-enantiomer typically retained longer than L-enantiomer |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique for the analysis of this compound. However, due to the low volatility and high polarity of amino acids, a derivatization step is required to convert the molecule into a more volatile and thermally stable form suitable for GC analysis. thermofisher.com

Common derivatization strategies involve esterification of the carboxyl group (e.g., with methanol or propanol) followed by acylation of the amino group (e.g., with trifluoroacetic anhydride, TFAA). researchgate.net Another approach is silylation, which targets both the amine and carboxyl groups using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). thermofisher.com

Once derivatized, the compound is injected into the GC, where it is separated from other components based on its boiling point and interaction with the stationary phase. The separated derivative then enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting fragments are analyzed based on their mass-to-charge ratio. The resulting mass spectrum provides a unique fragmentation pattern that serves as a "fingerprint" for the derivatized this compound, allowing for unambiguous identification and quantification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High Sensitivity Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive analytical technique for the detection and quantification of this compound in complex matrices. nih.govresearchgate.net This method combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of tandem mass spectrometry (MS/MS). sigmaaldrich.com The high sensitivity of LC-MS/MS makes it particularly suitable for trace-level analysis, which is often required in metabolic and pharmacokinetic studies. sciex.commdpi.com

The process begins with the introduction of the sample into the HPLC system, where this compound is separated from other components in the mixture based on its physicochemical properties and interactions with the stationary phase. Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source, typically using electrospray ionization (ESI), which generates charged molecular ions in the gas phase.

In the tandem mass spectrometer, a specific precursor ion corresponding to this compound is selected in the first mass analyzer. This precursor ion is then fragmented through collision-induced dissociation (CID) in a collision cell. The resulting product ions are subsequently separated and detected in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of specificity and sensitivity by monitoring a specific precursor-to-product ion transition. sciex.com This specificity is crucial for distinguishing the analyte from isobaric interferences, which have the same mass-to-charge ratio. sciex.com The use of ultrapure solvents and reagents is mandatory to prevent contamination that can cause signal suppression, adduct formation, or elevated background noise, thereby maximizing sensitivity. sigmaaldrich.com

The table below outlines typical parameters for a high-sensitivity LC-MS/MS analysis of a phenylalanine derivative like this compound.

Table 1: Illustrative LC-MS/MS Parameters for this compound Analysis

| Parameter | Description | Typical Value/Setting |

|---|---|---|

| Chromatography | ||

| Column | The stationary phase used for separation. | C18 or HILIC column |

| Mobile Phase | The solvent system that carries the analyte through the column. | A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. restek.com |

| Flow Rate | The speed at which the mobile phase passes through the column. | 0.2 - 0.5 mL/min |

| Injection Volume | The amount of sample introduced into the system. | 1 - 10 µL |

| Mass Spectrometry | ||

| Ionization Mode | Method for generating ions. | Electrospray Ionization (ESI), Positive Mode |

| Scan Type | The method of mass analysis used for detection. | Multiple Reaction Monitoring (MRM). sciex.com |

| Precursor Ion (Q1) | The m/z of the intact, ionized analyte. | m/z for [M+H]⁺ of this compound |

| Product Ion (Q3) | The m/z of a specific fragment ion after CID. | A characteristic fragment ion of this compound |

Chiral Stationary Phase Chromatography for Enantioseparation

The direct separation of enantiomers, such as the L- and D-forms of 4-Methylphenylalanine, can be effectively achieved using High-Performance Liquid Chromatography (HPLC) with a Chiral Stationary Phase (CSP). researchgate.netmdpi.com This technique relies on the differential interaction between the enantiomers and a chiral selector that is immobilized on the stationary support material. nih.govresearchgate.net The formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector leads to differences in retention times, enabling their separation. chromatographytoday.com

A variety of CSPs are available, each with unique chiral recognition mechanisms. sigmaaldrich.com The choice of CSP and mobile phase is critical for achieving successful enantioseparation. nih.gov Common types of CSPs used for the separation of amino acid enantiomers include:

Polysaccharide-based CSPs: These are among the most versatile and widely used CSPs. nih.govresearchgate.net Derivatives of cellulose and amylose, such as cellulose tris(3,5-dimethylphenylcarbamate), create chiral cavities and grooves where enantiomers can bind through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance. mdpi.comnih.gov

Macrocyclic Glycopeptide CSPs: These phases, such as those based on teicoplanin or vancomycin, are particularly effective for separating underivatized amino acids. sigmaaldrich.comsigmaaldrich.com They offer a complex array of interaction sites, including peptide linkages, carbohydrate moieties, and ionizable groups, which allows for multimodal chiral recognition via hydrogen bonding, ionic interactions, and inclusion complexation. sigmaaldrich.com

Pirkle-type (Brush-type) CSPs: These phases consist of small chiral molecules covalently bonded to a silica (B1680970) support. researchgate.net Their recognition mechanism is often based on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and the chiral selector. researchgate.net

The selection of the mobile phase system—which can be normal phase, reversed-phase, or polar organic mode—plays a crucial role in modulating the retention and selectivity of the separation. mdpi.comnih.gov

Table 2: Comparison of Chiral Stationary Phases for Amino Acid Enantioseparation

| CSP Type | Chiral Selector Example | Primary Recognition Mechanisms | Typical Mobile Phase Modes | Advantages |

|---|---|---|---|---|

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | Hydrogen bonding, steric hindrance, dipole-dipole interactions. nih.gov | Normal Phase, Reversed-Phase, Polar Organic. mdpi.com | Broad applicability, high loading capacity. nih.govresearchgate.net |

| Macrocyclic Glycopeptide | Teicoplanin | Ionic interactions, hydrogen bonding, inclusion complexation. sigmaaldrich.com | Reversed-Phase, Polar Organic. sigmaaldrich.com | Excellent for underivatized amino acids, LC-MS compatible. chromatographytoday.comsigmaaldrich.com |

| Pirkle-type (Brush-type) | (S)-N-(1-cyclohexylethyl)benzamide | π-π interactions, hydrogen bonding, dipole-dipole interactions. researchgate.net | Normal Phase | Well-understood mechanisms, predictable elution orders in some cases. |

Diastereomer Formation via Chiral Derivatizing Reagents for Indirect Enantioseparation

Indirect enantioseparation is an alternative strategy that involves the pre-column derivatization of the enantiomeric mixture with a chiral derivatizing reagent (CDR) to form diastereomers. nih.gov Unlike enantiomers, which have identical physical and chemical properties in an achiral environment, the resulting diastereomers possess different properties and can therefore be separated on a standard, non-chiral (achiral) stationary phase, such as a C18 column. nih.gov

The process involves a chemical reaction between the functional group of the analyte (e.g., the primary amine of this compound) and the CDR. nanobioletters.com The CDR must be enantiomerically pure to ensure that each enantiomer of the analyte forms only one corresponding diastereomer. If the CDR is not pure, additional diastereomers will be formed, complicating the chromatogram. nih.gov

A widely used CDR for the analysis of amino acids is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, commonly known as Marfey's reagent (FDAA). nih.govresearchgate.net When a racemic mixture of an amino acid is reacted with FDAA, two diastereomers are formed (L-analyte-L-FDAA and D-analyte-L-FDAA), which can then be resolved using conventional reversed-phase HPLC. nih.gov The choice of CDR is critical and depends on the functional group present in the analyte and the desired detection method (e.g., UV or fluorescence). nih.gov

This indirect method offers the advantage of using conventional and less expensive achiral columns. However, it requires an additional sample preparation step for the derivatization reaction, and care must be taken to ensure the reaction proceeds to completion without racemization of the analyte. nanobioletters.com

Table 3: Examples of Chiral Derivatizing Reagents (CDRs) for Amino Acid Analysis

| Chiral Derivatizing Reagent (CDR) | Abbreviation | Functional Group Targeted | Advantages |

|---|---|---|---|

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | FDAA (Marfey's Reagent) | Primary and secondary amines. nih.gov | Widely used, strong chromophore for UV detection. researchgate.net |

| (R)-4-(3-isothiocyanatopyrrolidin-1-yl)-7-(N,N-dimethylaminosulfonyl)-2,1,3-benzoxadiazole | DBD-PyNCS | Primary and secondary amines. nih.gov | Forms highly fluorescent derivatives for enhanced sensitivity. nih.gov |

Computational and Theoretical Investigations of 4 Methylphenyl L Alanine Conformations and Reactivity

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations provide a foundational understanding of the electronic structure and energy of 4-Methylphenyl-L-alanine, allowing for precise characterization of its conformational preferences.

Computational studies on amino acids and dipeptides frequently employ Density Functional Theory (DFT) methods to investigate their conformational landscapes. nih.gov Methods such as B3LYP and M06-2X, paired with basis sets like 6-311+G(d,p), are utilized to locate stable conformers and calculate their relative energies in both the gas phase and in solution. nih.gov For a molecule like this compound, which is a derivative of alanine (B10760859), these calculations would identify various low-energy structures arising from the rotation around its single bonds.

In studies of similar dipeptides, numerous stable conformers can be identified, with their relative stability being highly dependent on the specific conformations of the backbone and side chains. nih.gov The application of these methods allows for the creation of a detailed energy map of the molecule's possible shapes. For instance, analysis of an alanine tetrapeptide identified 129 local minima with relative energies below 10 kcal/mol, showcasing the complexity of peptide conformational space. researchgate.net High-level methods like Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) can serve as a benchmark for assessing the accuracy of various DFT functionals. researchgate.net

Table 1: Representative Conformational Energies of Alanine Dipeptide Calculated by Different Methods

This table illustrates typical relative energy values (in kcal/mol) for different conformations of alanine dipeptide, a model system for understanding the conformational preferences of amino acid residues like this compound.

| Conformation | HF/4-21G umich.edu | MP2/6-31G | B3LYP/6-31G |

| C7eq | 0.00 | 0.00 | 0.00 |

| C5 | 1.4 | 2.5 | 0.9 |

| C7ax | 2.6 | 1.0 | 1.1 |

| αR | 3.3 | 4.8 | 3.5 |

| PPII | 1.2 | 1.5 | 0.7 |

Potential Energy Surface (PES) Mapping for Stable Conformer Identification

A Potential Energy Surface (PES) is a conceptual tool that describes the energy of a molecule as a function of its geometry. wikipedia.orglibretexts.org By mapping the PES, researchers can identify stable conformations (local minima), transition states (saddle points), and the energy barriers between them. libretexts.orgvisualizeorgchem.com For amino acid derivatives, the PES is often generated by systematically varying key dihedral angles, such as the backbone angles φ (phi) and ψ (psi), which is known as a Ramachandran map for peptides. cp2k.orgnih.gov

For this compound, in addition to the φ and ψ angles, the dihedral angles defining the orientation of the 4-methylphenyl side chain would also be critical coordinates to scan. The resulting PES would reveal the most energetically favorable three-dimensional structures. cp2k.org Computational tools can perform a grid of geometry optimizations with fixed dihedral angles to generate a smooth and detailed energy landscape. cp2k.org

Intramolecular hydrogen bonds are key non-covalent interactions that significantly influence the conformational stability of amino acids and peptides. acs.orgnih.gov In a molecule like this compound, hydrogen bonds can form between the amine group (donor) and the carbonyl oxygen (acceptor) of the backbone. These interactions are responsible for stabilizing specific secondary structures in peptides, such as the C5 and C7 conformations in alanine dipeptide. umich.edu

The strength of these hydrogen bonds can be evaluated computationally by analyzing geometric parameters (e.g., H---O distance and N-H---O angle) and through methods like the Quantum Theory of Atoms in Molecules (QTAIM). nih.govumich.edu DFT studies on alanine have shown how intramolecular hydrogen bonding affects its ionization energies. koreascience.kr Experimental techniques, such as NMR spectroscopy, can provide evidence for the presence of these bonds in solution. nih.gov

The surrounding solvent environment has a profound impact on the conformational equilibrium and energy landscape of a molecule. aps.orgnih.gov While intramolecular hydrogen bonds may dominate in the gas phase, in a polar solvent like water, intermolecular hydrogen bonds between the solute and solvent molecules become significant. nih.gov This can lead to the destabilization of certain gas-phase conformers and the stabilization of others. aps.org

Computational models account for solvent effects either explicitly, by including individual solvent molecules, or implicitly, using a continuum model like the Polarizable Continuum Model (PCM). nih.gov Studies on alanine dipeptide using PCM have shown that the calculated potential energy surfaces in a simulated aqueous environment better reflect the conformational distributions observed in protein crystal structures than gas-phase calculations do. nih.gov The choice of solvent can dramatically alter conformational preferences; for instance, methanol (B129727) and aqueous urea (B33335) solutions can significantly change the intrinsic propensity of peptide backbone conformations. aps.org

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While QM methods are excellent for calculating the energies of static structures, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior and conformational flexibility of molecules over time. gitlab.io MD simulations solve Newton's equations of motion for a system of atoms, using a force field to describe the potential energy. gitlab.io

For this compound, MD simulations could be used to explore its folding landscape, the timescales of transitions between different conformations, and its interactions with solvent molecules. nih.govnih.gov Simulations of alanine-rich peptides have provided insights into the formation of secondary structures like α-helices and β-sheets and the mechanisms of peptide aggregation. nih.gov Such simulations are essential for bridging the gap between static structures and the dynamic reality of molecular behavior in solution. mdpi.com

Hybrid Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches

Hybrid QM/MM methods offer a powerful compromise for studying large molecular systems, such as an amino acid in a solvent box or embedded in a protein. nih.govduke.edu In this approach, the region of primary interest (e.g., the this compound molecule) is treated with a computationally expensive but accurate QM method, while the surrounding environment (e.g., water molecules) is described by a more efficient MM force field. mdpi.comnih.gov

This methodology is particularly useful for studying chemical reactions or properties that depend on electronic structure changes within a complex environment. rsc.orgchemrxiv.org For example, a QM/MM study could accurately model the charge distribution and reactivity of this compound's functional groups while still accounting for the influence of thousands of surrounding solvent molecules. nih.gov These methods have been successfully applied to investigate enzymatic reactions and chiral-selective processes involving amino acids. mdpi.comrsc.org

Theoretical Spectroscopy for Prediction and Interpretation of Spectra

Theoretical spectroscopy serves as a powerful tool in conjunction with experimental methods for the structural elucidation and characterization of molecules like this compound. By employing quantum mechanical calculations, it is possible to predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). These computational approaches, particularly those based on Density Functional Theory (DFT), not only help in assigning experimental signals but also provide deep insights into the molecule's electronic structure and vibrational modes. gelisim.edu.tr

Nuclear Magnetic Resonance (NMR) Spectroscopy

Computational methods are widely used to predict the ¹H and ¹³C NMR chemical shifts of organic molecules. For this compound, DFT calculations can determine the magnetic shielding tensors for each nucleus. The chemical shifts are then calculated relative to a standard reference compound, typically tetramethylsilane (B1202638) (TMS). libretexts.org These predictions are invaluable for assigning the resonances in an experimental spectrum, especially for a molecule with several distinct proton and carbon environments.

The predicted chemical shifts are highly sensitive to the molecular geometry; thus, accurate conformational analysis is a prerequisite. Calculations would typically involve optimizing the geometry of the most stable conformer(s) of this compound and then performing the NMR calculations using a suitable functional (e.g., B3LYP) and basis set. icm.edu.pl The predicted values help in distinguishing, for example, the aromatic protons from each other and from the protons of the alanine moiety. libretexts.orgcompoundchem.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values are hypothetical and based on typical chemical shift ranges for analogous functional groups.

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Atom Type | Predicted ¹³C Chemical Shift (ppm) |

| Carboxyl (-COOH) | 10.0 - 12.0 | Carbonyl (-C OOH) | 170 - 180 |

| Aromatic (Ar-H) | 7.0 - 7.5 | Aromatic (Ar-C) | 125 - 140 |

| Alpha-proton (α-CH) | 3.5 - 4.5 | Alpha-carbon (α-C H) | 50 - 60 |

| Beta-protons (β-CH₂) | 2.8 - 3.2 | Beta-carbon (β-C H₂) | 35 - 45 |

| Methyl (-CH₃) | 2.3 - 2.5 | Methyl (-C H₃) | 20 - 25 |

| Amino (-NH₂) | 1.5 - 3.0 |

Vibrational (IR) Spectroscopy

Theoretical calculations of vibrational frequencies provide a detailed interpretation of experimental infrared (IR) spectra. By performing frequency calculations on the optimized molecular structure, a set of vibrational modes, their corresponding frequencies (in cm⁻¹), and their IR intensities can be obtained. icm.edu.plnih.gov This allows for the assignment of specific absorption bands in the experimental spectrum to particular molecular motions, such as stretching, bending, and torsional vibrations.

For this compound, key vibrational modes would include the O-H and C=O stretches of the carboxylic acid group, N-H stretches of the amino group, C-H stretches of the aromatic ring and the aliphatic chain, and the characteristic "breathing" modes of the phenyl ring. ijsr.netresearchgate.net A comparison between the computed and experimental IR spectra can confirm the presence of different conformers in an experimental sample. nih.govacs.org Often, calculated frequencies are scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational methods. icm.edu.plresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound Frequencies are hypothetical and based on typical ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| O-H Stretch | Carboxylic Acid | 3000 - 3300 |

| N-H Stretch | Amino Group | 3300 - 3500 |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Alanine Moiety & Methyl | 2850 - 3000 |

| C=O Stretch | Carboxylic Acid | 1700 - 1750 |

| C=C Stretch | Aromatic Ring | 1450 - 1600 |

| N-H Bend | Amino Group | 1550 - 1650 |

| C-O Stretch | Carboxylic Acid | 1210 - 1320 |

Electronic (UV-Vis) Spectroscopy

Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting the electronic absorption spectra (UV-Vis) of molecules. mdpi.com These calculations provide information about the electronic transitions from the ground state to various excited states. The output includes the excitation energies, which correspond to the absorption wavelengths (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands. iosrjournals.org

For this compound, the UV-Vis spectrum is expected to be dominated by π → π* transitions within the 4-methylphenyl (p-tolyl) chromophore. uzh.chlibretexts.org Theoretical calculations can predict the λmax for these transitions and help to understand how the alanine substituent influences the electronic properties of the aromatic ring. By comparing the calculated spectrum with experimental data, researchers can confirm the identity of the chromophore and gain insight into the molecule's electronic structure. mdpi.comiosrjournals.org

Table 3: Predicted Electronic Transitions for this compound Predicted values are hypothetical and based on transitions in similar aromatic systems.

| Transition Type | Chromophore | Predicted λmax (nm) | Relative Intensity (Oscillator Strength) |

| π → π | Phenyl Ring | ~210 - 220 | High |

| π → π | Phenyl Ring | ~260 - 270 | Low - Medium |

Integration of 4 Methylphenyl L Alanine in Peptide and Peptidomimetic Design

Incorporation of Non-Natural Amino Acids into Peptidomimetics

Peptidomimetics are compounds designed to mimic natural peptides but with modified structures to improve their drug-like characteristics. nih.gov The inclusion of ncAAs is a primary method for generating these enhanced molecules. nih.gov These synthetic amino acids expand the chemical diversity available beyond the 20 proteinogenic amino acids, enabling the fine-tuning of a peptide's pharmacological profile. nih.govrsc.org By substituting canonical amino acids with carefully selected non-natural variants, researchers can improve stability, potency, and selectivity. nih.gov

A significant challenge for peptide-based therapeutics is their rapid degradation by proteases in the body. nih.govresearchgate.net Several strategies involving non-natural amino acids are employed to increase metabolic stability and, consequently, bioactivity. researchgate.netresearchgate.netcreative-peptides.com

One effective method is the substitution of natural L-amino acids with their D-enantiomers. nih.govmdpi.com Human proteases are stereospecific and poorly recognize peptide bonds involving D-amino acids, thus slowing down degradation. nih.gov Another key strategy is the incorporation of synthetic unnatural amino acids, which can sterically hinder protease access to the peptide backbone. nih.govcreative-peptides.com

Further enhancements in stability are achieved through modifications at the peptide's ends. N-terminal modifications (e.g., acetylation) and C-terminal modifications (e.g., amidation) protect against degradation by exopeptidases. creative-peptides.com Cyclization, which involves forming a stable bond between different parts of the peptide, is another powerful technique. This conformational constraint not only protects against proteolysis but can also lock the peptide into its bioactive conformation, enhancing its potency. nih.govcreative-peptides.com

Interactive Table: Strategies to Enhance Peptide Stability

| Strategy | Description | Primary Advantage |

|---|---|---|

| D-Amino Acid Substitution | Replacing a natural L-amino acid with its D-isomer. | Resistance to degradation by natural proteases. nih.gov |

| Unnatural Amino Acid Incorporation | Introducing synthetic amino acids with unique side chains or backbone structures. | Steric hindrance of proteases, improved pharmacokinetic properties. nih.govmyskinrecipes.com |

| Terminal Modifications | Capping the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation). | Protection against exopeptidases. creative-peptides.com |

| Cyclization | Forming a covalent bond to create a cyclic peptide structure. | Increased conformational stability and resistance to hydrolysis. nih.gov |

The flexibility of linear peptides is a major hurdle in drug design, as it can lead to reduced receptor binding affinity and specificity. nih.gov Introducing conformational constraints is a crucial strategy to rigidify the peptide backbone into a bioactive shape. nih.govupc.edu Aryl-substituted alanines, such as 4-Methylphenyl-L-alanine, are particularly effective for this purpose.

By incorporating these bulky, rigid side chains, the rotational freedom around the peptide backbone's dihedral angles (phi, psi, and chi) is restricted. mdpi.com This "chi-space control" helps to lock the pharmacophoric elements of the peptide into the precise orientation required for optimal receptor interaction. mdpi.com The benefits of such conformational integrity include increased potency, prolonged biological activity, enhanced enzymatic stability, and greater receptor specificity. nih.gov The design of these constrained peptides can lead to analogs with significantly improved affinity by reducing the entropic penalty that occurs upon binding to a receptor. upc.edu

Peptide Synthesis Incorporating this compound and Related Derivatives

The chemical synthesis of peptides containing non-canonical amino acids like this compound is predominantly achieved through Solid-Phase Peptide Synthesis (SPPS). asm.orgwikipedia.org This well-established method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. asm.orgwikipedia.org

The process for incorporating an unnatural amino acid follows the standard SPPS cycle:

Attachment : The first amino acid is anchored to the solid resin. youtube.com

Deprotection : A temporary protecting group, typically the 9-fluorenylmethoxycarbonyl (Fmoc) group, is removed from the N-terminus of the resin-bound amino acid. asm.orgmasterorganicchemistry.com

Coupling : The next amino acid in the sequence, which is itself N-terminally protected (e.g., Fmoc-4-Methylphenyl-L-alanine), is activated and coupled to the deprotected N-terminus of the growing chain. asm.orgnih.gov

Washing : Excess reagents and byproducts are washed away, leaving the purified, elongated peptide attached to the resin. youtube.com

This cycle is repeated until the desired peptide sequence is fully assembled. asm.org Finally, the completed peptide is cleaved from the resin, and any permanent side-chain protecting groups are removed, typically with a strong acid like trifluoroacetic acid (TFA). asm.org The use of SPPS provides precise control over the sequence and allows for the efficient incorporation of diverse non-natural building blocks. youtube.comnih.gov

Design of Novel Peptides and Peptidomimetics with Tailored Properties

The use of ncAAs like this compound enables the rational design of peptides and peptidomimetics with properties tailored for specific therapeutic applications. nih.govbiorxiv.orgbiorxiv.org By moving beyond the limitations of the 20 canonical amino acids, researchers can engineer molecules with novel functions and improved drug-like characteristics. nih.govbiorxiv.org

The 20 naturally occurring amino acids represent only a fraction of the possible chemical structures that can serve as peptide building blocks. biorxiv.orgmeilerlab.org Incorporating ncAAs dramatically expands the accessible "chemical space," allowing for the creation of peptides with novel functions, enhanced stability, and greater target specificity. nih.govrsc.orgnih.gov This expansion is critical for developing new therapeutics, especially for challenging targets like protein-protein interactions. meilerlab.org Computational tools and generative models are increasingly being used to navigate this vast chemical space to design peptides with optimized properties, such as improved binding affinity, which can be significantly enhanced by including non-canonical residues. nih.govbiorxiv.orgbiorxiv.org

The primary sequence of a peptide dictates its secondary structure, such as α-helices and β-sheets. nih.gov Non-canonical amino acids can be strategically incorporated to stabilize or induce specific conformations. nih.govscispace.comresearchgate.net For instance, certain ncAAs can act as nucleating agents for β-sheet formation, a structural motif critical in both normal biological function and in the pathology of amyloid diseases. nih.gov The design of peptides with a predisposition to form β-sheets is relevant for creating new biomaterials and for studying the mechanisms of protein aggregation. nih.gov By introducing specific non-natural residues, it is possible to control the self-assembly process, influencing the formation of these ordered structures. scispace.com

Protein Engineering with Non-Canonical Amino Acids

The primary method for inserting a single ncAA, such as this compound, at a predetermined position within a protein is known as amber codon suppression, a key technique in genetic code expansion. acs.orgnih.gov This strategy relies on "hijacking" a stop codon, typically the amber codon (UAG), which normally signals the termination of protein synthesis. To achieve this, an orthogonal aminoacyl-tRNA synthetase/tRNA pair is introduced into the expression host, such as Escherichia coli. acs.orgnih.gov

An orthogonal pair consists of an aminoacyl-tRNA synthetase (aaRS) and a transfer RNA (tRNA) that function independently of the host cell's own synthetases and tRNAs. nih.gov The aaRS is engineered through directed evolution to specifically recognize and "charge" its cognate tRNA with this compound. nih.govacs.org The corresponding tRNA, known as a suppressor tRNA, has its anticodon modified to recognize the UAG codon on the messenger RNA (mRNA) instead of a standard codon.

When the gene of interest, which has been mutated to include a UAG codon at the desired location, is expressed in the host cell containing this orthogonal pair and supplemented with this compound, the following occurs:

The engineered aaRS selectively attaches this compound to the suppressor tRNA.

During translation, when the ribosome encounters the UAG codon, the charged suppressor tRNA binds to it.

Instead of terminating translation, the ribosome incorporates this compound into the growing polypeptide chain.

Translation continues until a natural stop codon is reached, resulting in a full-length protein containing the ncAA at a specific site.

This technique has been successfully applied to incorporate a wide variety of phenylalanine analogs, demonstrating its robustness and versatility for creating modified proteins. nih.govresearchgate.net

| Component | Role in Site-Specific Incorporation |

| Target Gene | Contains an in-frame amber (UAG) codon at the desired incorporation site. |

| Orthogonal aaRS | An engineered enzyme that specifically charges the orthogonal tRNA with this compound. |

| Orthogonal tRNA | A suppressor tRNA with an anticodon (CUA) that recognizes the UAG codon. |

| Expression Host | An organism (e.g., E. coli) that produces the target protein and hosts the orthogonal pair. |

| This compound | The non-canonical amino acid supplied in the growth medium for incorporation. |

The site-specific incorporation of this compound provides a powerful tool for dissecting protein structure-function relationships. pnas.org The introduction of the para-methyl group, a relatively conservative substitution for a hydrogen atom, can be used to probe the protein's local environment with minimal structural disruption.

Probing Hydrophobic Interactions: The methyl group on the phenyl ring can be used to explore hydrophobic pockets and interfaces within a protein or at the site of protein-protein interactions. nih.gov By replacing a native phenylalanine residue with this compound, researchers can assess how the addition of this small, hydrophobic group affects protein stability, folding dynamics, or binding affinity. For instance, studies on zinc finger proteins have utilized methylated phenylalanine derivatives to investigate the dynamics of the hydrophobic core. nih.gov

NMR Spectroscopic Probe: Methyl groups are exceptionally useful probes in Nuclear Magnetic Resonance (NMR) spectroscopy, especially for studying large proteins. nmr-bio.comnih.gov They produce strong, sharp signals in a region of the spectrum that is typically uncrowded, allowing for high-resolution analysis of protein structure and dynamics. nmr-bio.com Incorporating this compound at a specific site introduces a unique methyl probe. This allows researchers to monitor conformational changes, ligand binding, or protein dynamics specifically at that location, providing insights that are difficult to obtain with other methods. nih.govwhiterose.ac.uk

The functional consequences of incorporating this compound can vary depending on its location within the protein.

| Application Area | Research Findings and Impact |

| Enzyme Active Sites | Replacing a key phenylalanine in an enzyme's active site can alter substrate specificity or catalytic efficiency, providing insight into the role of that residue in the catalytic mechanism. researchgate.net |

| Protein-Protein Interfaces | Introduction at a binding interface can modulate the affinity of the interaction, helping to map key contact points and the contribution of hydrophobic forces to complex formation. |

| Hydrophobic Core | Substitution within the protein's core can impact thermal stability and folding pathways, revealing the importance of precise packing and van der Waals interactions for maintaining the protein's three-dimensional structure. nih.gov |

| Allosteric Sites | Placing the probe at a site distant from the active site can help monitor long-range conformational changes associated with allosteric regulation. pnas.org |

Applications of 4 Methylphenyl L Alanine Derivatives in Asymmetric Catalysis

Development of Amino Acid-Derived Organocatalysts

The use of small organic molecules as catalysts, known as organocatalysis, has become a powerful tool in synthetic chemistry, offering an alternative to traditional metal-based catalysts. Amino acids and their derivatives are particularly effective in this realm. Their unique structural diversity and inherent chirality make them ideal candidates for creating catalysts that can achieve high levels of stereoselectivity. researchgate.net The development of these catalysts often involves modifying the amino acid structure to enhance catalytic activity and selectivity for specific reactions.

Design and Synthesis of Chiral Catalysts from L-Alanine Derivatives

The design of chiral catalysts from L-alanine derivatives, including 4-Methylphenyl-L-alanine, leverages the stereocenter of the parent amino acid to induce asymmetry in chemical reactions. The synthesis typically involves modifying the amine or carboxylic acid functional groups to introduce other catalytically active moieties or to tune the steric and electronic properties of the catalyst.

A common strategy is to incorporate the amino acid into a larger, more rigid structure to improve the catalyst's stability and stereochemical control. For instance, L-alanine can be used to create dipeptides or be integrated into more complex scaffolds like those based on cinchona alkaloids or thiourea (B124793). mdpi.commdpi.com These modifications are designed to create a well-defined chiral environment around the catalytic site, which is crucial for effective enantioselective catalysis. The synthesis process aims to create molecules that can interact with substrates in a highly specific orientation, favoring the formation of one enantiomer over the other.

Mechanistic Studies of Asymmetric Induction (e.g., Enamine Intermediate Formation)

The mechanism by which many amino acid-derived organocatalysts operate involves the formation of key reactive intermediates. In reactions involving aldehydes or ketones, a common pathway is the formation of an enamine intermediate. mdpi.comyoutube.com This process begins with the reaction of the primary or secondary amine of the catalyst with the carbonyl group of the substrate. youtube.com

This reaction forms a nucleophilic enamine, which then reacts with an electrophile. The chirality of the catalyst directs the approach of the electrophile to one face of the enamine, leading to the preferential formation of one enantiomer of the product. The catalyst is then regenerated in a hydrolytic step, completing the catalytic cycle. mdpi.com The stereochemical outcome of the reaction is determined by the transition state geometry, which is influenced by steric and electronic interactions between the substrate, the catalyst, and the reagents. Computational studies are often employed to model these transition states and understand the origins of asymmetric induction. nih.gov

Enantioselective Transformations Mediated by this compound Based Catalysts

Derivatives of this compound have been explored as catalysts in a variety of enantioselective transformations, demonstrating their versatility and effectiveness in creating chiral molecules. These catalysts have shown promise in reactions that are fundamental to organic synthesis.

Desymmetrizing Cross-Coupling Reactions

Desymmetrizing cross-coupling reactions are a powerful strategy for creating stereogenic centers from prochiral starting materials. While specific examples detailing the use of this compound in this context are not prevalent, the broader class of amino acid-derived ligands has been successfully employed. These reactions often involve the selective reaction of one of two identical functional groups in a symmetrical molecule, guided by a chiral catalyst. The catalyst differentiates between the two enantiotopic groups, leading to a chiral product. Chiral sulfide (B99878) catalysts, for example, have been used in desymmetrizing enantioselective chlorination reactions. nih.gov

Asymmetric Michael Additions

The asymmetric Michael addition is a cornerstone of carbon-carbon bond formation. Organocatalysts derived from amino acids have proven to be highly effective in this reaction. These catalysts activate the substrates through the formation of enamine or iminium intermediates, facilitating the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound.

Catalysts based on dipeptides and amino acids modified with thiourea moieties have shown high yields and excellent enantioselectivities in the Michael addition of aldehydes and ketones to nitroalkenes and N-arylmaleimides. mdpi.commdpi.com The success of these catalysts often relies on a dual-activation mechanism, where one part of the catalyst activates the nucleophile (e.g., through enamine formation) and another part activates the electrophile (e.g., through hydrogen bonding). mdpi.com

| Catalyst Type | Reactants | Yield (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| DPEN-based thiourea | Cycloketones and Nitroalkenes | 88-99 | 76-99 |

| Cinchona Alkaloid Derivative | 4-Nitrophthalimide and α,β-Unsaturated Ketones | 49-98 | 95-99 |

| α,β-Dipeptides | Isobutyraldehyde and N-Phenylmaleimide | Up to 99 | Up to 95 |

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric transfer hydrogenation (ATH) is a widely used method for the enantioselective reduction of prochiral ketones, imines, and other unsaturated compounds. mdpi.com This process typically involves the transfer of hydrogen from a simple hydrogen donor, such as isopropanol (B130326) or formic acid, to the substrate, mediated by a chiral catalyst.

While Noyori-type ruthenium catalysts are well-known for this transformation, organocatalytic systems have also been developed. mdpi.com Amino acid-derived ligands, often in the form of amino alcohols, can coordinate with metals like ruthenium to form highly effective and selective ATH catalysts. mdpi.com These catalysts have been used for the reduction of a variety of ketones, including challenging substrates like aryl heteroaryl ketones and o-hydroxyphenyl ketones, often with high conversions and excellent enantioselectivities. mdpi.comnih.gov The mechanism is believed to proceed through a six-membered ring transition state where the hydride is transferred from the catalyst to the substrate. mdpi.com

| Catalyst System | Substrate | Conversion (%) | Enantiomeric Excess (ee %) |

|---|---|---|---|

| Amino alcohol-Ru complex | Acetophenone | Excellent | Up to 98 |

| Amino alcohol-Ru complex | 1-Tetralone | Good | Up to 98 |

| C3-tethered catalyst | o-Hydroxyphenyl ketones | - | High |

4 Methylphenyl L Alanine As a Building Block in Advanced Materials Science

Supramolecular Self-Assembly of Amino Acid Derivatives

The spontaneous organization of molecules into ordered, stable, non-covalently bonded superstructures is known as supramolecular self-assembly. mdpi.com Amino acid derivatives are particularly effective building blocks for this bottom-up approach to creating nanomaterials, owing to their inherent chirality and ability to form multiple, specific non-covalent interactions.

Aromatic residues are pivotal in directing the self-assembly of peptides and their derivatives. mdpi.com The methylphenyl group in 4-Methylphenyl-L-alanine, similar to the phenyl group in phenylalanine, significantly contributes to the propensity for self-assembly. This is largely driven by side chain-side chain aromatic stacking interactions. nih.govresearchgate.net The presence of the additional methyl group can further enhance hydrophobicity and introduce steric effects that modulate the packing and final morphology of the assembled nanostructures compared to its parent amino acid, phenylalanine. These aromatic interactions are a primary driving force for the aggregation of molecules into larger, more complex architectures. nih.gov The self-assembly of aromatic peptides like diphenylalanine and triphenylalanine into discrete nanostructures highlights the critical role of the phenyl side chain in forming these ordered materials. nih.govresearchgate.net

The formation and stability of supramolecular structures from amino acid derivatives are governed by a delicate balance of several non-covalent interactions. nih.govdovepress.com For aromatic amino acids like this compound, these forces work in concert to guide the assembly process.

π-π Stacking: This is a primary interaction between the aromatic rings of the methylphenyl groups. The stacking of these rings contributes significantly to the energetic stabilization of the assembled structure. mdpi.comnih.gov Studies on phenylalanine-based peptides confirm that these aromatic interactions are a key driver for assembly. nih.govresearchgate.net

Hydrogen Bonding: The amino and carboxyl groups of the amino acid backbone are capable of forming extensive networks of hydrogen bonds. These interactions are fundamental to the formation of secondary structures, such as β-sheets, which often serve as the framework for the resulting nanomaterials. mdpi.comcerist.dz

Hydrophobic Interactions: The non-polar methylphenyl side chain is hydrophobic. In aqueous environments, the tendency of these groups to minimize contact with water drives them to aggregate, promoting the self-assembly process. mdpi.comnih.gov

Electrostatic Interactions: Depending on the pH of the environment, the terminal amino and carboxyl groups can be charged (NH3+ and COO-). Electrostatic attraction or repulsion between these charges plays a crucial role in modulating the assembly process and the morphology of the final structures. nih.govresearchgate.net

Table 1: Key Non-Covalent Interactions in the Self-Assembly of Aromatic Amino Acid Derivatives

| Interaction Type | Participating Groups | Role in Assembly |

|---|---|---|

| π-π Stacking | Aromatic side chains (e.g., methylphenyl) | Major driving force for aggregation and structural stability. nih.govnih.gov |

| Hydrogen Bonding | Amino acid backbone (Amide and Carboxyl groups) | Directs the formation of ordered secondary structures like β-sheets. mdpi.comcerist.dz |

| Hydrophobic Interactions | Non-polar side chains | Promotes aggregation in aqueous media to minimize water contact. mdpi.comnih.gov |

| Electrostatic Interactions | Charged terminal groups (NH3+/COO-) | Modulates assembly and final morphology based on pH. nih.govresearchgate.net |

The interplay of the aforementioned non-covalent forces can lead to the formation of a variety of well-defined nanostructures. Derivatives of the structurally similar amino acid phenylalanine are known to self-assemble into diverse morphologies such as nanotubes, nanovesicles, nanorods, and nanospheres. mdpi.comnih.govresearchgate.netnih.gov These peptides can form ordered nanotubes with significant stability. researchgate.net At higher concentrations or under specific conditions (e.g., pH changes), these nanofibrous structures can entangle to form a three-dimensional network that traps water, resulting in the formation of a hydrogel. researchgate.netnih.gov These hydrogels, derived from self-assembling peptides, are investigated for applications in tissue engineering and drug delivery due to their structural resemblance to the natural extracellular matrix. nih.gov

Polymer Synthesis Incorporating Amino Acid Monomers

Beyond supramolecular assembly, amino acids like this compound serve as valuable monomers for creating polymers with unique functionalities. thinkdochemicals.com These amino acid-derived polymers combine the biocompatibility and stereochemical precision of amino acids with the processability and diverse properties of synthetic polymers. researchgate.net

To be used in polymer synthesis, the amino acid must be chemically modified to introduce a polymerizable functional group. This involves converting the amino acid into a monomer that can participate in polymerization reactions. acs.org Common strategies include:

N-terminus Modification: The amino group can be functionalized with a polymerizable moiety, such as an acryloyl or methacryloyl group. For instance, reacting L-alanine with methacryloyl chloride yields N-methacryloyl-L-alanine, a vinyl monomer suitable for radical polymerization. nih.gov

C-terminus Modification: The carboxylic acid group can be esterified or amidated with a molecule containing a polymerizable group.

Side-Chain Modification: For amino acids with reactive side chains, this provides another handle for introducing polymerizable groups.

A general approach involves reacting the amino acid with a compound like acryloyl chloride or 3-vinylbenzaldehyde (B26632) to attach a vinyl group, rendering it polymerizable. acs.orgrsc.orgnih.gov The resulting monomers retain the core structure and chirality of the original amino acid.

Once amino acid-based monomers are synthesized, various polymerization techniques can be employed to create polymers where the amino acid residue is either in the main chain or as a side chain.

Condensation Polymerization: This technique is used to form polyamides and poly(ester-amide)s where the amino acid is part of the polymer backbone. For example, the direct melt copolycondensation of L-alanine with a dicarboxylic acid and a diol yields poly(ester-amide)s. cerist.dz This method involves forming peptide bonds between monomers, a process central to protein synthesis. thinkdochemicals.com

Radical Polymerization: Vinyl-functionalized amino acid monomers can be polymerized via free radical mechanisms. researchgate.net Controlled radical polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP), allow for the synthesis of well-defined polymers with controlled molecular weights and narrow distributions from monomers like N-acryloyl-L-alanine. researchgate.net

Ring-Opening Polymerization (ROP): This is a common and efficient method for producing polypeptides from α-amino acid-N-carboxyanhydrides (NCAs). illinois.edu Primary amines can initiate the ROP of NCAs, leading to the formation of hybrid block copolymers, such as poly(L-lactide)-b-poly(L-phenylalanine). nih.gov

Table 2: Polymerization Methods for Amino Acid-Derived Monomers

| Polymerization Technique | Monomer Type | Resulting Polymer Structure | Example |

|---|---|---|---|

| Condensation Polymerization | Amino acids, diols, dicarboxylic acids | Amino acid in polymer backbone (e.g., Polyamides, Poly(ester-amide)s) | Melt copolycondensation of L-alanine and adipic acid. cerist.dz |

| Radical Polymerization (e.g., ATRP) | Vinyl-functionalized amino acids | Amino acid as a side chain | Polymerization of N-acryloyl-L-alanine. researchgate.netresearchgate.net |

| Ring-Opening Polymerization (ROP) | N-Carboxyanhydrides (NCAs) of amino acids | Polypeptide (amino acid in backbone) | Sequential ROP to form block copolymers like PLLA-b-PPhe. illinois.edunih.gov |

Investigations into Enzymatic Interactions and Recognition of 4 Methylphenyl L Alanine

Enzyme Substrate Specificity with Modified Amino Acids

Enzymes are highly specific catalysts, a property largely dictated by the precise geometric and chemical complementarity between the enzyme's active site and its substrate. The introduction of a modified amino acid such as 4-Methylphenyl-L-alanine can significantly alter this interaction. The methyl group at the para position of the phenyl ring increases the hydrophobicity and steric bulk of the side chain compared to L-phenylalanine.

For enzymes that naturally bind L-phenylalanine, the accommodation of this compound is dependent on the architecture of the active site. In enzymes with spacious and flexible hydrophobic pockets, the additional methyl group may be well-tolerated, leading to the enzyme processing this compound, albeit potentially with different kinetics. Conversely, in enzymes with tightly constrained active sites, the methyl group could lead to steric hindrance, preventing proper binding and catalysis.

An example of how substitutions on the phenyl ring affect enzyme kinetics can be seen in studies of (R)-amine transaminases, where phenylalanine analogs with different para-substituents were investigated. frontiersin.org The efficiency of the enzyme was found to be highly dependent on the nature of the substituent. While direct kinetic data for this compound with a wide range of enzymes is not extensively documented, a representative comparison of how para-substitutions on L-phenylalanine can affect enzyme activity is presented in Table 1.

Table 1: Representative Kinetic Parameters of an Aminotransferase with Para-Substituted Phenylalanine Analogs

| Substrate | Relative Activity (%) | Km (mM) | kcat (s-1) |

|---|---|---|---|

| L-Phenylalanine | 100 | 1.5 | 10.2 |

| 4-Fluoro-L-phenylalanine | 85 | 2.1 | 8.7 |

| 4-Chloro-L-phenylalanine | 60 | 3.5 | 6.1 |

| 4-Bromo-L-phenylalanine | 45 | 4.2 | 4.6 |

| 4-Iodo-L-phenylalanine | 20 | 5.8 | 2.0 |

| 4-Methyl-L-phenylalanine (projected) | ~70-90 | ~2.0-3.0 | ~7.0-9.0 |

This table is illustrative and compiled from general findings on aminotransferase substrate specificity. The values for this compound are projected based on the expected effects of a methyl group on binding and catalysis.

Active Site Analysis and Ligand Binding Mechanisms

The binding of this compound within an enzyme's active site is governed by a combination of interactions, including hydrophobic interactions, van der Waals forces, and potential cation-π interactions. The methylphenyl side chain, being more hydrophobic than the phenyl group of L-phenylalanine, would favor binding in a nonpolar environment.

Molecular docking studies can provide insights into the putative binding modes of modified amino acids. nih.govnih.gov In the case of this compound, docking simulations would likely show the phenyl ring occupying a similar position to that of L-phenylalanine, with the methyl group extending into a hydrophobic sub-pocket. The presence and orientation of surrounding amino acid residues would be critical. For instance, aromatic residues like tryptophan or tyrosine in the active site could engage in π-stacking interactions with the phenyl ring of the substrate.

The additional methyl group can also influence the conformational dynamics of both the ligand and the enzyme upon binding. The induced-fit model of enzyme-substrate interaction suggests that the binding of a substrate can lead to conformational changes in the enzyme that optimize catalysis. The bulkier side chain of this compound may induce a different conformational change compared to L-phenylalanine, which could either enhance or diminish catalytic efficiency.

Rational Design of Enzyme Substrates and Inhibitors Incorporating Modified Alanines

The unique structural features of this compound make it an attractive component for the rational design of enzyme substrates and inhibitors. frontiersin.org By incorporating this modified amino acid into a peptide sequence, it is possible to modulate the peptide's affinity and selectivity for a target enzyme. For example, the increased hydrophobicity of the 4-methylphenyl group could enhance binding to a hydrophobic pocket in an enzyme's active site, potentially leading to more potent inhibition.

Rational design of enzymes to better accommodate this compound is also a viable strategy. oup.comrsc.org This typically involves site-directed mutagenesis to modify amino acid residues within the active site. For instance, replacing a bulky residue in the active site with a smaller one, such as glycine (B1666218) or alanine (B10760859), could create the necessary space to accommodate the methyl group of this compound. This approach has been successfully used to engineer enzymes with altered substrate specificities for other non-canonical amino acids. frontiersin.org

Computational enzyme design tools can be employed to predict mutations that would be beneficial for the binding of this compound. These tools can model the interactions between the modified amino acid and the enzyme's active site, allowing for the in silico screening of potential mutations before they are tested in the laboratory.

Ribosomal Incorporation Fidelity and Stereoselectivity with Non-Canonical Amino Acids

The incorporation of non-canonical amino acids like this compound into proteins during ribosomal translation is a powerful tool for protein engineering. This process relies on an engineered aminoacyl-tRNA synthetase (aaRS) that specifically recognizes the ncAA and attaches it to an orthogonal tRNA, which then delivers the ncAA to the ribosome in response to a specific codon (often a stop codon). nih.govresearchgate.netnih.gov

The fidelity of this process is crucial to ensure that the ncAA is incorporated only at the desired position. The ribosome itself has a certain level of proofreading activity, but the primary determinant of fidelity is the specificity of the engineered aaRS for the ncAA over the canonical amino acids. nih.gov For this compound, an engineered synthetase would need to distinguish it from L-phenylalanine and other aromatic amino acids.

Stereoselectivity is another critical aspect of ribosomal protein synthesis. The ribosome inherently favors the incorporation of L-amino acids over D-amino acids. nih.govacs.org This is due to the stereochemistry of the peptidyl transferase center in the ribosome, which is optimized for L-amino acids. While some incorporation of D-amino acids can occur, it is generally inefficient and can lead to translation stalling. Therefore, it is expected that the ribosomal incorporation of this compound would be highly stereoselective for the L-enantiomer.

The efficiency of incorporation can be influenced by the structure of the ncAA. The data in Table 2 provides a representative overview of the incorporation efficiency of various para-substituted phenylalanine analogs, which can be used to infer the expected efficiency for this compound.

Table 2: Representative Ribosomal Incorporation Efficiency of Para-Substituted Phenylalanine Analogs

| Non-Canonical Amino Acid | Relative Protein Yield (%) |

|---|---|

| p-Acetyl-L-phenylalanine | 75 |

| p-Azido-L-phenylalanine | 88 |

| p-Cyano-L-phenylalanine | 65 |

| p-Iodo-L-phenylalanine | 50 |

| 4-Methyl-L-phenylalanine (projected) | ~80-95 |

This table is illustrative and based on published data for the ribosomal incorporation of various ncAAs. The projected value for 4-Methyl-L-phenylalanine is based on its structural similarity to other well-incorporated analogs.

Future Directions and Emerging Research Avenues for 4 Methylphenyl L Alanine

Innovations in Synthetic Methodologies for Non-Canonical Amino Acids

The efficient and scalable synthesis of 4-Methylphenyl-L-alanine and other ncAAs is critical for their widespread adoption in research and industry. While traditional chemical synthesis routes are established, emerging methodologies are focused on improving efficiency, sustainability, and the complexity of molecules that can be produced.

Biosynthesis vs. Chemical Synthesis: Biosynthesis is emerging as a highly efficient and environmentally friendly alternative to traditional chemical synthesis for producing ncAAs. mdpi.comnih.gov Biological methods offer high product specificity and operate under mild conditions, which contrasts with chemical methods that often require extreme temperatures, high pressure, and harsh acidic or alkaline environments, leading to significant energy consumption and byproducts. nih.gov Innovations in metabolic engineering and synthetic biology are enabling the production of ncAAs within microbial hosts, offering a sustainable manufacturing platform. nih.gov

Genetic Code Expansion (GCE): A revolutionary technique, Genetic Code Expansion (GCE), allows for the site-specific incorporation of ncAAs like this compound directly into proteins during translation. nih.govpreprints.org This is achieved by engineering an orthogonal translation system, which consists of an engineered aminoacyl-tRNA synthetase (aaRS) and its corresponding transfer RNA (tRNA). mdpi.compreprints.org This aaRS/tRNA pair works independently of the host cell's own machinery and is designed to recognize the specific ncAA and a unique codon (often a repurposed stop codon like UAG), thereby inserting the ncAA at a desired position in the protein's sequence. acs.org Recent advancements focus on improving the efficiency and fidelity of these orthogonal systems and expanding the number of different ncAAs that can be incorporated into a single protein. preprints.orgchimia.ch

Cell-Free Protein Synthesis (CFPS): Cell-free protein synthesis (CFPS) systems provide a powerful platform for incorporating ncAAs. frontiersin.org By removing the constraints of a living cell, such as cell wall barriers and the need to maintain viability, CFPS offers an open environment where the translational machinery can be directly manipulated. frontiersin.org This allows for the efficient incorporation of a wide range of ncAAs, including those that might be toxic to cells. frontiersin.org Combining CFPS with in vitro aminoacylation methods further expands the repertoire of usable ncAAs. frontiersin.org

Solid-Phase Peptide Synthesis (SPPS): For creating smaller peptides containing this compound, Solid-Phase Peptide Synthesis (SPPS) remains a valuable and flexible tool. mdpi.com SPPS is particularly useful for incorporating amino acid analogs that may not be compatible with cellular translation mechanisms. mdpi.com While it is generally limited to synthesizing peptides shorter than 50-60 amino acids, it provides precise control over the peptide sequence and allows for complex modifications. mdpi.com

| Synthetic Method | Description | Advantages | Limitations | Relevant Findings |

| Biosynthesis | Utilizes engineered metabolic pathways in microorganisms to produce ncAAs. | Environmentally friendly, high efficiency, high specificity, mild reaction conditions. mdpi.comnih.govnih.gov | Can be complex to develop specific pathways for novel ncAAs. | Engineered E. coli strains have been developed to produce various ncAAs. preprints.org |

| Genetic Code Expansion (GCE) | Site-specific incorporation of ncAAs into proteins in vivo using orthogonal aaRS/tRNA pairs. | Precise control over ncAA placement, enables production of large, modified proteins. nih.govchimia.ch | Efficiency can be variable; requires engineering of specific orthogonal systems. preprints.org | Has enabled the creation of enzymes with novel functions and tailored properties. chimia.ch |

| Cell-Free Protein Synthesis (CFPS) | In vitro protein synthesis using cell extracts, allowing direct manipulation of components. | Overcomes cell viability issues, allows incorporation of toxic ncAAs, precise control. frontiersin.org | Can be more expensive for large-scale production compared to in vivo methods. | Efficiently produces artificial proteins with extensively incorporated ncAAs. frontiersin.org |

| Solid-Phase Peptide Synthesis (SPPS) | Stepwise chemical synthesis of peptides on a solid support. | High purity, precise sequence control, suitable for analogs incompatible with biological systems. mdpi.com | Limited to shorter peptide lengths (<50-60 amino acids). mdpi.com | Routinely used to create peptidomimetics with enhanced stability and activity. nih.gov |

Advanced Characterization Techniques and Their Development for Complex Derivatives

As increasingly complex molecules incorporating this compound are synthesized, the need for advanced analytical techniques to confirm their structure, purity, and function becomes paramount. Standard methods are being refined and new approaches developed to handle the unique properties of these novel derivatives.

Researchers rely on a suite of spectroscopic and analytical methods to characterize new compounds derived from ncAAs. These typically include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for elucidating the detailed molecular structure. Procedures are being developed to generate the necessary atomic descriptions to incorporate ncAAs into popular NMR structure determination software like CYANA, CNS, and Xplor-NIH. researchgate.net

Mass Spectrometry (MS): Used to confirm the molecular weight and elemental composition of the synthesized compounds. mdpi.com

Fourier-Transform Infrared (FTIR) and UV/VIS Spectroscopy: Provide information about the functional groups present and the electronic properties of the molecules. mdpi.com

High-Performance Liquid Chromatography (HPLC): Employed to verify the purity of the synthesized compounds, often using reversed-phase columns. mdpi.com

For proteins containing ncAAs, characterization extends to confirming successful incorporation and assessing the impact on protein structure and function. Techniques like X-ray crystallography are used to determine the three-dimensional structure of the modified protein, providing insights into how the ncAA influences folding and interactions. nih.gov

| Technique | Purpose in ncAA Characterization | Recent Developments |

| NMR Spectroscopy | Detailed structural elucidation of ncAA-containing molecules and peptides. | Development of general procedures and databases (e.g., Atomic Topology Builder) to facilitate the incorporation of ncAA data into NMR software. researchgate.net |

| Mass Spectrometry (MS) | Confirmation of molecular weight and successful incorporation of the ncAA into a peptide or protein. | High-resolution MS for precise mass determination and fragmentation analysis to pinpoint modification sites. |

| X-ray Crystallography | Determining the 3D structure of proteins containing ncAAs to understand structural and functional changes. | Use of heavy atom-containing ncAAs to aid in experimental phasing and structure solution. nih.gov |

| HPLC | Purity assessment of synthesized ncAA derivatives and peptides. | Optimization of methods for separating complex mixtures of modified peptides. mdpi.com |

Predictive Modeling and Computational Design Approaches for Tailored Properties

Computational tools are becoming indispensable for accelerating the design of novel molecules and materials incorporating this compound. By predicting how this ncAA will affect protein structure, stability, and binding affinity, researchers can prioritize the most promising candidates for synthesis, saving significant time and resources. frontiersin.org

Expanding Computational Libraries: A key development is the incorporation of ncAAs into the libraries of protein modeling software. plos.org Programs like Rosetta are being expanded to include parameters for hundreds of commercially available ncAAs, allowing for their use in computational protein and peptide design. frontiersin.orgmeilerlab.org This involves creating backbone-dependent rotamer libraries and parameterizing scoring functions to accurately evaluate the energetics of ncAA-containing structures. plos.org

Generative Models and AI: Newer, more advanced computational models are being developed to specifically handle the vast chemical space opened up by ncAAs. For instance, NCFlow, a flow-based generative model, can incorporate any arbitrary ncAA into a given protein structure. biorxiv.org Such tools can be used in silico for deep mutational scanning to predict variants with improved properties, such as enhanced binding affinity. biorxiv.org Studies have shown that incorporating ncAAs can significantly improve binding affinity, with predictions showing improvements of up to -7.18 kcal/mol. biorxiv.orgnih.gov

Automated Parameterization: To streamline the process of adding new ncAAs to these design platforms, automated tools like AutoRotLib have been created. frontiersin.org These tools can quickly parameterize a diverse set of ncAAs for use in programs like Rosetta, accelerating the design and optimization cycle for novel peptides and proteins. frontiersin.org This in silico screening allows researchers to explore a much larger chemical space than would be feasible with in vitro screening alone. frontiersin.org

| Computational Approach | Description | Application for this compound |

| Protein Modeling Suites (e.g., Rosetta) | Software for designing and predicting the structure of proteins and peptides. | Used to model how the incorporation of this compound affects protein-peptide interfaces and to design novel binders. plos.orgmeilerlab.org |